molecular formula C18H13ClN6O2 B2864217 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 897623-26-6

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2864217
CAS No.: 897623-26-6
M. Wt: 380.79
InChI Key: JEHWPUVPTDBHQA-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H13ClN6O2 and its molecular weight is 380.79. The purity is usually 95%.
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Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that combines the pharmacological properties of tetrazole and indole moieties, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C20_{20}H20_{20}ClN5_5O3_3
  • Molecular Weight : 413.9 g/mol
  • CAS Number : 921143-49-9

The structure features a tetrazole ring, which is known for its ability to interact with biological targets, enhancing the compound's potential as a therapeutic agent.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of tetrazole derivatives. For instance, compounds containing the tetrazole moiety exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. The incorporation of indole further enhances this activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4 - 16
Escherichia coli8 - 32
Pseudomonas aeruginosa16 - 64

These findings suggest that this compound could serve as a lead compound in developing new antibiotics.

2. Anticancer Activity

Research indicates that indole and tetrazole derivatives possess significant anticancer properties. In vitro studies using various human cancer cell lines have shown that these compounds can inhibit cell proliferation effectively.

Cell Line IC50 (µM)
HepG2 (liver carcinoma)15 - 30
MCF-7 (breast cancer)10 - 25
CCRF-CEM (leukemia)5 - 15

For example, the cytotoxicity of related compounds was evaluated using the MTT assay, demonstrating that certain derivatives led to a substantial decrease in cell viability after treatment.

3. Anti-inflammatory Effects

Tetrazole derivatives have also been noted for their anti-inflammatory activities. Studies have shown that these compounds can reduce inflammation markers in vitro, which may be beneficial for conditions such as arthritis or chronic inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to programmed cell death.

Case Studies

Recent studies highlight the therapeutic potential of tetrazole-containing compounds:

  • Study on Anticancer Activity : A study demonstrated that a similar tetrazole derivative exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
  • Antimicrobial Efficacy Evaluation : Another research project evaluated a series of tetrazole derivatives against clinical isolates of resistant bacteria, revealing promising results that support further development into clinical candidates.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6O2/c19-11-5-7-12(8-6-11)25-16(22-23-24-25)10-21-18(27)17(26)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWPUVPTDBHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.